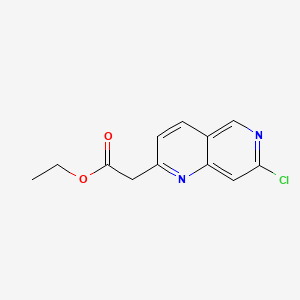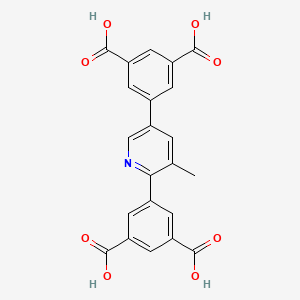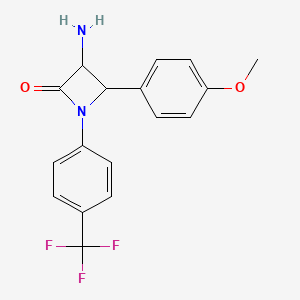
5-Amino-2-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-butylphenol is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, characterized by the presence of an amino group at the 5-position and a butyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-butylphenol typically involves the reduction of 2-butyl-5-nitrophenol. One common method includes the following steps:
Nitration: 2-Butylphenol is nitrated to form 2-butyl-5-nitrophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-butylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or ammonium formate in ethanol are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are employed.
Major Products Formed
Oxidation: Formation of 5-nitro-2-butylphenol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives like 5-amino-2-butyl-4-bromophenol.
Scientific Research Applications
5-Amino-2-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-butylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-di-tert-butylphenol: Similar structure but with tert-butyl groups at the 2 and 4 positions.
5-Amino-2-methylphenol: Similar structure but with a methyl group at the 2 position.
5-Amino-2-ethylphenol: Similar structure but with an ethyl group at the 2 position.
Uniqueness
5-Amino-2-butylphenol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain compared to methyl or ethyl groups can affect the compound’s solubility, stability, and interaction with other molecules .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-amino-2-butylphenol |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,12H,2-4,11H2,1H3 |
InChI Key |
OBFBQINANBGSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
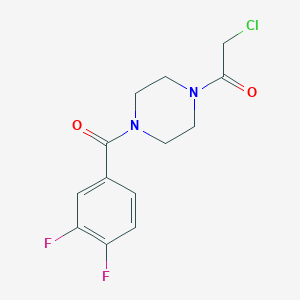

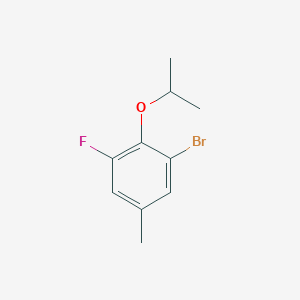

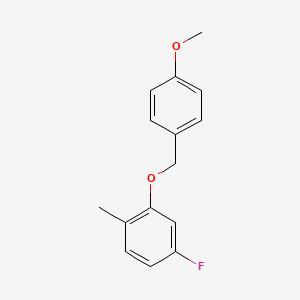

![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
